molecular formula C14H13NO2 B14109531 3-(1-Benzyl-1H-pyrrol-2-yl)prop-2-enoic acid CAS No. 60290-03-1

3-(1-Benzyl-1H-pyrrol-2-yl)prop-2-enoic acid

Cat. No.: B14109531
CAS No.: 60290-03-1
M. Wt: 227.26 g/mol
InChI Key: FAQBKSZZQDTEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(N-Benzyl)pyrrolyl] acrylic acid is an organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol This compound features a pyrrole ring substituted with a benzyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[2-(N-Benzyl)pyrrolyl] acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

3-[2-(N-Benzyl)pyrrolyl] acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(N-Methyl)pyrrolyl] acrylic acid
  • 3-[2-(N-Ethyl)pyrrolyl] acrylic acid
  • 3-[2-(N-Phenyl)pyrrolyl] acrylic acid

Comparison

3-[2-(N-Benzyl)pyrrolyl] acrylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to its analogs. The benzyl group enhances the compound’s lipophilicity and may influence its biological activity, making it a valuable compound for various applications .

Properties

CAS No.

60290-03-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(1-benzylpyrrol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,16,17)

InChI Key

FAQBKSZZQDTEOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.